molecular formula C30H29NO4 B11111802 2-[2-(4-Methoxyphenyl)ethyl]-7-methyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(4-Methoxyphenyl)ethyl]-7-methyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11111802
M. Wt: 467.6 g/mol
InChI Key: HWEUNHMVJLXNQL-UHFFFAOYSA-N
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Description

2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a chromeno-pyrrole core structure, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of methoxyphenyl and propan-2-ylphenyl groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile, followed by the formation of the furylacetic acid moiety in acidic media. This method is advantageous due to its ability to produce the target compound in a single synthetic stage.

Chemical Reactions Analysis

2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include other chromeno-pyrrole derivatives and indole-based compounds. These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and chemical properties. For example:

The uniqueness of 2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C30H29NO4

Molecular Weight

467.6 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C30H29NO4/c1-18(2)21-8-10-22(11-9-21)27-26-28(32)24-17-19(3)5-14-25(24)35-29(26)30(33)31(27)16-15-20-6-12-23(34-4)13-7-20/h5-14,17-18,27H,15-16H2,1-4H3

InChI Key

HWEUNHMVJLXNQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=C(C=C5)C(C)C

Origin of Product

United States

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